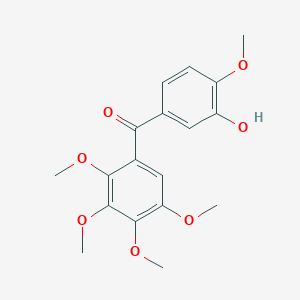![molecular formula C23H18ClNO5 B11049757 N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide est un composé organique complexe caractérisé par sa structure moléculaire unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide implique généralement plusieurs étapes. L’étape initiale comprend souvent la formation du cycle benzodioxine, suivie de l’introduction du groupe chlorophényle par une réaction de carbonylation. L’étape finale implique la fixation du groupe phénoxyacétamide dans des conditions de réaction spécifiques, telles que la température et le pH contrôlés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer la cohérence et la pureté. Le processus comprend généralement des étapes de purification rigoureuses, telles que la recristallisation et la chromatographie, pour obtenir la qualité souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier les propriétés du composé.
Substitution : Courante en chimie organique, les réactions de substitution peuvent remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les conditions impliquent souvent des nucléophiles ou des électrophiles, selon la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Enquête sur son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, modifiant ainsi les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{7-[(2-bromophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide
- N-{7-[(2-fluorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide
Unicité
N-{7-[(2-chlorophényl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phénoxyacétamide est unique en raison de son groupe chlorophényle spécifique, qui peut influencer sa réactivité chimique et son activité biologique
Propriétés
Formule moléculaire |
C23H18ClNO5 |
|---|---|
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18ClNO5/c24-18-9-5-4-8-16(18)23(27)17-12-20-21(29-11-10-28-20)13-19(17)25-22(26)14-30-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,25,26) |
Clé InChI |
IKUNNTBXGBAHGI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11049674.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11049699.png)

![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11049724.png)

![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
